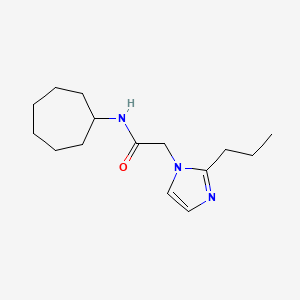
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a potent inhibitor of certain enzymes that play a crucial role in various physiological processes.
Scientific Research Applications
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole has been extensively studied for its potential applications in the field of medicine. This compound has been shown to be a potent inhibitor of certain enzymes that play a crucial role in various physiological processes. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole involves the inhibition of certain enzymes that play a crucial role in various physiological processes. This compound has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of GSK-3β, leading to the activation of various signaling pathways that play a crucial role in various physiological processes. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole in lab experiments is that it is a potent inhibitor of GSK-3β. This makes it an ideal tool for studying the role of GSK-3β in various physiological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of 5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole. One area of future research is the development of new synthetic methods for this compound, which could make it more readily available for use in research. Another area of future research is the study of the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders. Finally, future research could focus on the development of new derivatives of this compound that could have improved potency and selectivity for GSK-3β.
Synthesis Methods
The synthesis of 5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole involves the reaction of cyclohexylamine with 1,1'-sulfonylbis(2-chloroethane) followed by the addition of imidazole. The resulting product is then purified using column chromatography to obtain the pure compound.
properties
IUPAC Name |
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c17-19(18,13-9-14-10-15-13)16-8-4-7-12(16)11-5-2-1-3-6-11/h9-12H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHDUIUQRIKLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)

![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)